Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C13H10ClF3N2O3 and its molecular weight is 334.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate is a compound of interest in the field of organic synthesis, where its chemical structure and properties have been utilized for various applications. For instance, Kumar and Mashelkar (2007) highlighted its role in the synthesis of novel 1,2,4-triazolo [4,3-a] 2H-pyrano [3,2-e] pyridine derivatives. They discussed the conversion of similar compounds into derivatives through a series of reactions involving hydrazine hydrate and cyclization with aliphatic and aromatic acids, indicating its potential as a versatile building block in organic synthesis (Kumar & Mashelkar, 2007).
Cisterna et al. (2018) examined the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using flexible positional isomeric ligands containing similar fragments. Their study sheds light on how slight variations in the structure of such compounds can significantly influence the properties and configurations of resulting coordination polymers (Cisterna et al., 2018).
Applications in Heterocyclic Compound Synthesis
The compound also finds applications in the synthesis of heterocyclic compounds. Wang et al. (2012) described its use in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H,5 H-pyrano[4,3-b]pyran-3-carboxylate derivatives. These derivatives were synthesized through a one-pot, three-component reaction, underlining the compound's utility in facilitating complex chemical transformations (Wang et al., 2012).
Role in Antimicrobial Agent Development
Furthermore, its derivatives have been explored for their potential in developing new antimicrobial agents. A study delved into the design and synthesis of new pyrrole derivatives with modifications of chlorine, amide, and 1,3-oxazole fragments, showcasing the compound's relevance in pharmaceutical research and development (2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that the trifluoromethylpyridine moiety is a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities . More research is needed to elucidate the specific biochemical pathways influenced by this compound.
Pharmacokinetics
The compound’s predicted boiling point is 2457±350 °C, and its predicted density is 1429±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O3/c1-3-21-12(20)9-6(2)22-19-11(9)10-8(14)4-7(5-18-10)13(15,16)17/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDHDPALATULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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